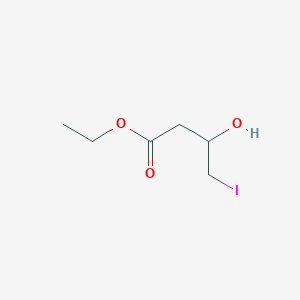

Ethyl 3-hydroxy-4-iodobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3. It is a chiral building block used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals . The compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an iodine atom attached to a butanoate backbone.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-iodobutanoate can be synthesized through the iodination of ethyl 3-hydroxybutanoate. One common method involves the reaction of ethyl 3-hydroxybutanoate with sodium iodide in dry acetone under an argon atmosphere. The reaction is typically carried out at temperatures between 58-60°C for 120 hours. After the reaction, the mixture is worked up by distilling off the acetone, diluting with water, and extracting with tert-butyl methyl ether. The organic layers are then combined, washed with water, and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to yield this compound as a yellow oil .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Sodium Iodide (NaI): Used for the iodination of ethyl 3-hydroxybutanoate.

Pyridinium Chlorochromate (PCC): Used for the oxidation of the hydroxyl group.

Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted butanoates can be formed.

Oxidation Products: The oxidation of the hydroxyl group yields ethyl 3-oxo-4-iodobutanoate.

Reduction Products: The reduction of the ester group yields 3-hydroxy-4-iodobutanol.

科学的研究の応用

Synthetic Intermediate in Organic Chemistry

1. Pharmaceutical Synthesis:

Ethyl 3-hydroxy-4-iodobutanoate is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals. Its structural similarity to other compounds allows for the development of new drugs through modifications and substitutions. For instance, it has been used in the synthesis of statin side chains, which are crucial for cholesterol-lowering medications .

2. Building Block for Complex Molecules:

The compound serves as a key precursor in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse organic compounds. For example, it has been employed in the synthesis of lactones and other biologically active molecules .

Notable Case Studies

Case Study 1: Synthesis of Statin Precursors

A study demonstrated the transformation of this compound into (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a significant precursor for statins. The process involved a coupling reaction with organocuprates, providing insights into thermal safety and reaction kinetics essential for industrial applications .

Case Study 2: Novel Synthetic Methods

Research has highlighted innovative synthetic routes utilizing this compound as a starting material. One method improved yields significantly through a one-pot synthesis approach, showcasing its utility in large-scale pharmaceutical production while minimizing environmental impact .

Applications in Research

This compound is widely used in academic research for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows researchers to explore various reaction pathways and optimize conditions for desired outcomes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-bromobutanoate | Contains bromine instead of iodine | Generally less reactive than iodinated analogs |

| Ethyl 2-hydroxybutanoate | Hydroxyl group at a different position | Exhibits different reactivity patterns |

| Ethyl 4-hydroxybutanoate | Hydroxyl group on the fourth carbon | Potentially different biological activities |

| Ethyl iodopropanoate | Shorter carbon chain | Varies significantly in reactivity |

The presence of iodine enhances the reactivity of this compound compared to its brominated or chlorinated counterparts, making it particularly useful for substitution reactions .

作用機序

The mechanism of action of ethyl 3-hydroxy-4-iodobutanoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

類似化合物との比較

Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:

Ethyl 3-hydroxybutanoate: Lacks the iodine atom, making it less reactive in substitution reactions.

Ethyl 4-iodobutanoate: Lacks the hydroxyl group, limiting its use in reactions requiring hydrogen bonding or hydroxyl group reactivity.

Ethyl 3-oxo-4-iodobutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in nucleophilic addition reactions

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis.

生物活性

Ethyl 3-hydroxy-4-iodobutanoate (C6H11IO3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by a hydroxyl group and an iodine atom attached to a butanoate structure. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the iodine atom acts as a leaving group. For example, it can be produced from ethyl 4-chloro-3-hydroxybutanoate using sodium iodide in acetone, yielding high purity and yield rates .

The biological activity of this compound primarily stems from its ability to participate in chemical reactions that involve nucleophilic substitution and ester hydrolysis. The hydroxyl group can engage in hydrogen bonding, enhancing its reactivity with biological molecules. The iodine atom's presence facilitates the compound's role as a versatile electrophile in synthetic pathways .

Biological Activity and Applications

This compound has been investigated for its potential applications in:

- Medicinal Chemistry : It serves as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry. Its derivatives have shown promise in developing drugs targeting various biological pathways .

- Biochemical Research : The compound is utilized in studies involving enzyme-catalyzed reactions, particularly those that involve ester and hydroxyl functionalities. Its reactivity allows researchers to explore mechanisms of enzyme action and substrate specificity .

Case Studies and Research Findings

- Synthesis of Bioactive Molecules : Research has demonstrated that this compound can be used to synthesize analogs of bioactive compounds. For instance, it has been employed in the synthesis of statin side chains, which are crucial for cholesterol-lowering medications .

- Enzyme Interaction Studies : Studies indicate that the compound can act as a substrate for specific enzymes, allowing researchers to elucidate enzyme kinetics and mechanisms. Its structural features facilitate interactions with active sites of enzymes involved in metabolic pathways .

- Potential Toxicity Assessments : Preliminary toxicity studies have indicated that while the compound exhibits biological activity, its safety profile needs further evaluation to determine any potential adverse effects on human health or the environment .

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-hydroxybutanoate | Lacks iodine; less reactive | Limited applications |

| Ethyl 4-iodobutanoate | Lacks hydroxyl group; primarily used in different reactions | Less versatile than this compound |

| Ethyl 3-oxo-4-iodobutanoate | Contains carbonyl instead of hydroxyl | More reactive in nucleophilic additions |

特性

IUPAC Name |

ethyl 3-hydroxy-4-iodobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。